(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid
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Overview
Description
(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid is a chiral compound with a specific stereochemistry at the second carbon atom. This compound features a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The presence of the benzodioxole moiety imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Amidation Reaction: The benzodioxole derivative is then reacted with an appropriate amine to form the amide bond.
Chiral Resolution: The resulting compound is subjected to chiral resolution techniques to obtain the (2R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique biological activity.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The benzodioxole moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole ring and exhibit similar biological activities.
Benzothiazole derivatives: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.
Uniqueness
(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid is unique due to its specific stereochemistry and the presence of the benzodioxole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzodioxole moiety that is known to influence various biological activities. Its molecular formula is C11H13NO4, with a molecular weight of approximately 225.23 g/mol.
Anticancer Properties
Recent studies have explored the anticancer potential of derivatives of this compound. In vitro evaluations using A549 lung cancer cells demonstrated that certain derivatives exhibited significant cytotoxic effects, reducing cell viability by over 50% compared to control groups. Notably, compound 20 was identified as the most promising candidate due to its potent antioxidant properties and ability to inhibit cell migration .
Table 1: Anticancer Activity of Derivatives
Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |
---|---|---|---|
20 | A549 | 50 | 15 |
12 | A549 | 40 | 25 |
29 | A549 | 45 | 20 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that derivatives exhibit broad-spectrum activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for Gram-positive bacteria, while Gram-negative bacteria showed MIC values between 8 and 64 µg/mL .
Table 2: Antimicrobial Activity against Pathogens
Pathogen | MIC (µg/mL) |
---|---|
MRSA | 1-8 |
VRE | 0.5-2 |
E. coli | 16 |
P. aeruginosa | >64 |
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest that the compound may exert its effects through the following pathways:
- Antioxidant Activity : The DPPH radical scavenging assay indicated that some derivatives possess strong antioxidant capabilities, which may contribute to their anticancer effects by reducing oxidative stress in cells .
- Inhibition of Enzymatic Activity : The compound has been noted to inhibit certain enzymes associated with cancer progression and microbial resistance, although specific targets remain to be fully elucidated.
Case Studies
A notable study examined the efficacy of a derivative in a murine model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups receiving standard chemotherapy agents like doxorubicin and cisplatin. The study highlighted the potential for these compounds to serve as adjunct therapies in cancer treatment .
Properties
Molecular Formula |
C11H11NO5 |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
(2R)-2-(1,3-benzodioxole-5-carbonylamino)propanoic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(11(14)15)12-10(13)7-2-3-8-9(4-7)17-5-16-8/h2-4,6H,5H2,1H3,(H,12,13)(H,14,15)/t6-/m1/s1 |
InChI Key |
ZQTNEDLWAHZBSC-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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